BMS-1001 Hydrochloride: A Technical Guide to its Mechanism of Action
BMS-1001 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-1001 hydrochloride is a potent, orally bioavailable small molecule inhibitor of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[1][2][3] This document provides a comprehensive technical overview of the mechanism of action of BMS-1001 hydrochloride, summarizing key preclinical data, detailing experimental methodologies, and visualizing the relevant biological pathways. The information presented is intended to support researchers and professionals in the fields of oncology, immunology, and drug development.
Core Mechanism of Action: PD-1/PD-L1 Inhibition
BMS-1001 hydrochloride functions as an immune checkpoint inhibitor by disrupting the interaction between PD-1 and its ligand, PD-L1.[1][2][3] The PD-1/PD-L1 pathway is a critical negative regulator of T-cell activation.[4][5] By binding to PD-1 on activated T-cells, PD-L1, which is often overexpressed on tumor cells, transduces an inhibitory signal that suppresses T-cell-mediated anti-tumor immunity.[4][6] BMS-1001 binds to human PD-L1, effectively blocking its engagement with the PD-1 receptor.[1] This blockade alleviates the inhibitory signal, thereby restoring T-cell activation and enhancing the body's natural anti-tumor response.[7]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of BMS-1001 hydrochloride derived from various preclinical assays.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Value | Assay | Reference |
| IC50 | 2.25 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay | [1][8][9] |
| EC50 | 253 nM | T-cell Activation Assay | [10] |
| EC50 (Toxicity) | 33.4 µM | Jurkat T-lymphocytes | [7] |
Table 2: Cellular Activity
| Parameter | Description | Cell Lines | Reference |
| T-cell Activation | Alleviates the inhibitory effect of soluble PD-L1 on T-cell receptor-mediated activation. | Jurkat T-lymphocytes | [2][3][7] |
| Cytotoxicity | Exhibits low toxicity towards tested cell lines. | Jurkat T-lymphocytes, CHO-K1 | [7] |
Signaling Pathway
The interaction of PD-1 and PD-L1 triggers a signaling cascade within the T-cell that leads to its inactivation. BMS-1001 hydrochloride, by blocking this initial interaction, prevents the downstream signaling events.
Caption: PD-1/PD-L1 Signaling Pathway and BMS-1001 Hydrochloride Inhibition.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is utilized to determine the in vitro binding affinity of BMS-1001 hydrochloride to PD-L1.
Principle: HTRF technology is based on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (XL665) fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. In this assay, tagged PD-1 and PD-L1 proteins are used. Inhibition of their interaction by BMS-1001 hydrochloride results in a decreased FRET signal.
Protocol:
-
Recombinant human PD-1 and PD-L1 proteins, tagged with compatible HTRF fluorophores (e.g., 6His and IgG), are used.
-
BMS-1001 hydrochloride is serially diluted to various concentrations.
-
The compound dilutions are incubated with the tagged PD-L1 protein.
-
Tagged PD-1 protein is then added to the mixture.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The HTRF signal is read on a compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
The ratio of the two emission wavelengths is calculated and plotted against the compound concentration to determine the IC50 value.
Caption: Homogeneous Time-Resolved Fluorescence (HTRF) Assay Workflow.
T-cell Activation Assay (Jurkat-based)
This cell-based assay evaluates the ability of BMS-1001 hydrochloride to restore T-cell activation in the presence of PD-L1-mediated inhibition.
Principle: Jurkat cells, a human T-lymphocyte cell line, are engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter (e.g., NFAT response element). When these cells are stimulated, the reporter gene is expressed. Co-culture with cells expressing PD-L1 inhibits this activation. BMS-1001 hydrochloride can reverse this inhibition, leading to an increase in the reporter signal.
Protocol:
-
Cell Culture:
-
Maintain Jurkat cells engineered to express PD-1 and an NFAT-luciferase reporter.
-
Maintain a separate cell line (e.g., CHO-K1) engineered to express human PD-L1 (aAPCs).
-
-
Assay Setup:
-
Plate the PD-L1 expressing cells in a 96-well plate.
-
Add serially diluted BMS-1001 hydrochloride to the wells.
-
Add the PD-1 expressing Jurkat reporter cells to the wells.
-
Stimulate the T-cells using an anti-CD3 antibody or co-culture with aAPCs expressing a T-cell receptor agonist.[10]
-
-
Incubation: Incubate the co-culture for a defined period (e.g., 24 hours) to allow for T-cell activation and reporter gene expression.[10]
-
Luminescence Reading:
-
Lyse the cells and add a luciferase substrate.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to control wells.
-
Plot the normalized signal against the BMS-1001 hydrochloride concentration to determine the EC50 value.
-
Caption: T-cell Activation Assay Workflow.
Preclinical and Clinical Status
BMS-1001 hydrochloride has been characterized in preclinical in vitro studies, demonstrating its potential as a PD-1/PD-L1 inhibitor.[1][2][3][7] The available data indicates that it is orally active and exhibits low cellular toxicity.[1][2][3][7]
As of the current date, there is no publicly available information regarding the initiation or completion of clinical trials specifically for BMS-1001 hydrochloride. Further investigation into the clinical development pipeline of Bristol Myers Squibb or its partners would be necessary to ascertain its current clinical status.
Conclusion
BMS-1001 hydrochloride is a potent small molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Its mechanism of action, characterized by the disruption of the PD-1/PD-L1 interaction and subsequent restoration of T-cell activity, has been validated through in vitro binding and cellular assays. The data presented in this guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound. Further preclinical in vivo studies and eventual clinical trials will be crucial to fully elucidate its efficacy and safety profile in a therapeutic setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-1001 hydrochloride | PD-1/PD-L1 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. BMS-1001 hydrochloride | PD-1/PD-L1 inhibitor | Probechem Biochemicals [probechem.com]
- 10. selleckchem.com [selleckchem.com]
